molecular formula C8H6Br2F2 B2610134 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene CAS No. 1823315-70-3

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene

Cat. No. B2610134
CAS RN: 1823315-70-3
M. Wt: 299.941
InChI Key: CILPFKVLJFXECC-UHFFFAOYSA-N
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Description

“1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene” is a brominated and fluorinated derivative of benzene. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. In this compound, two of the hydrogen atoms in the benzene ring have been replaced by bromine atoms, and two others have been replaced by fluorine atoms .


Molecular Structure Analysis

The molecule is likely to be planar because of the planar nature of benzene rings. The bromine and fluorine atoms will be oriented around the ring in the positions indicated by the numbers in the name of the compound .


Chemical Reactions Analysis

As a halogenated benzene derivative, this compound could potentially undergo various reactions such as further halogenation, nitration, sulfonation, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms. These atoms are highly electronegative, which could result in the compound having a relatively high density and possibly also a high boiling point .

Scientific Research Applications

Precursor for Organic Synthesis

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is used in the synthesis of various halogenated organic compounds. For instance, it acts as an intermediate in the preparation of dibromobenzenes, which are crucial for reactions based on benzynes intermediates, facilitating a wide range of organic transformations (Diemer, Leroux, & Colobert, 2011). This showcases its importance in enhancing the diversity of halogenated compounds accessible for further chemical synthesis.

Electrochemical Fluorination Studies

The compound's derivatives are investigated in electrochemical fluorination studies, revealing insights into the mechanisms and side reactions involved in the fluorination of halobenzenes. Such studies contribute to a better understanding of how different halogen substituents affect the electrochemical reactions and the formation of fluorinated products, underscoring the compound's role in the development of novel fluorination methodologies (Horio et al., 1996).

Structural and Crystallographic Research

Research on derivatives of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene also extends to structural and crystallographic studies. For example, the study of 5-bromo-1-(4-bromophenyl)isatin provides insights into the crystal structure and molecular interactions, such as weak C—H⋯Br interactions, facilitating the understanding of molecular packing and interaction patterns in solid-state chemistry (El-Hiti et al., 2018).

Synthesis of Hyperbranched Polymers

The reactivity of bromo and fluoro groups in such compounds is leveraged in the synthesis of hyperbranched polymers. These polymers find applications in various fields, including materials science and nanotechnology, due to their unique structural features and properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Safety And Hazards

Halogenated organic compounds can be hazardous. They are often irritants and can be harmful if inhaled, ingested, or come into contact with the skin. Some halogenated compounds are also environmentally hazardous because they are not easily degraded .

Future Directions

The study of halogenated benzene derivatives is an active area of research in organic chemistry. These compounds have potential applications in various fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

1-bromo-5-(1-bromoethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c1-4(9)5-2-6(10)8(12)3-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPFKVLJFXECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene

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